HDS 029

Overview

Description

Mechanism of Action

Target of Action

HDS 029, also known as EGFR/ErbB-2/ErbB-4 Inhibitor, is a potent inhibitor of the ErbB receptor family . The primary targets of this compound are EGFR (ErbB1), ErbB-4 (ErbB4), and Neu (ErbB2). These receptors play a crucial role in cell signaling pathways that regulate cell growth, survival, and differentiation .

Mode of Action

This compound interacts with its targets by inhibiting the autophosphorylation of these receptors . Specifically, it inhibits EGF-induced EGFR (erbB1) autophosphorylation in NIH3T3 cells and heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells .

Biochemical Pathways

The inhibition of the ErbB receptor family by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and survival. By inhibiting the autophosphorylation of the ErbB receptors, this compound can disrupt these pathways and their downstream effects .

Pharmacokinetics

It is soluble to 25 mm in dmso , which suggests that it may have good bioavailability

Result of Action

The result of this compound’s action is the inhibition of cell growth and survival pathways. This is achieved through the inhibition of the autophosphorylation of the ErbB receptors . This can lead to the suppression of tumor growth in cancer cells, such as the MDA-MB-453 human breast carcinoma cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound could be affected by temperature, as it is recommended to store the compound at -20°C . Additionally, the efficacy of this compound could be influenced by the presence of other compounds or conditions in the cellular environment.

Biochemical Analysis

Biochemical Properties

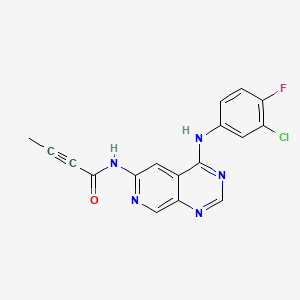

HDS 029 is a synthetic organic compound with the chemical name N-(4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl)but-2-ynamide . It exhibits high potency in inhibiting the ErbB receptor family, with IC50 values of 0.3 nM for ErbB1 (EGFR), 0.5 nM for ErbB4, and 1.1 nM for ErbB2 . This compound inhibits EGF-induced ErbB1 autophosphorylation in NIH3T3 cells and heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by inhibiting key signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway . This inhibition leads to reduced cell proliferation, migration, and survival, particularly in cancer cells . This compound also affects gene expression and cellular metabolism by modulating the activity of downstream signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of the ErbB receptors, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of tyrosine residues on the receptors, which is essential for the activation of downstream signaling pathways . As a result, this compound effectively blocks the signaling cascades that promote cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of ErbB receptor activity, resulting in prolonged suppression of cancer cell growth and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound also affects metabolic flux and metabolite levels by modulating the activity of key signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on the ErbB receptors .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and cell membrane . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . The subcellular localization of this compound is crucial for its ability to effectively inhibit the ErbB receptors and modulate downstream signaling pathways .

Preparation Methods

The synthesis of HDS-029 involves several key steps:

Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline and pyrido[3,4-d]pyrimidine derivatives.

Coupling Reaction: The 3-chloro-4-fluoroaniline is coupled with pyrido[3,4-d]pyrimidine using a palladium-catalyzed cross-coupling reaction.

Amidation: The resulting intermediate undergoes amidation with 2-butynoic acid to form the final product, HDS-029.

Industrial production methods for HDS-029 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

HDS-029 undergoes various chemical reactions, including:

Oxidation: HDS-029 can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: HDS-029 can undergo substitution reactions, particularly at the aromatic ring, where halogen atoms can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

HDS-029 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the inhibition of tyrosine kinases.

Biology: HDS-029 is employed in cell biology to investigate the role of ErbB receptors in cell signaling and proliferation.

Medicine: The compound is used in preclinical studies to evaluate its potential as a therapeutic agent for cancers that overexpress ErbB receptors.

Industry: HDS-029 is utilized in the development of new cancer treatments and in the screening of potential drug candidates .

Comparison with Similar Compounds

HDS-029 is compared with other tyrosine kinase inhibitors such as:

Gefitinib: Another EGFR inhibitor, but with different binding affinities and selectivity profiles.

Erlotinib: Similar to gefitinib, but with a different side effect profile and clinical applications.

Lapatinib: Inhibits both EGFR and HER2, but with different pharmacokinetics and clinical uses.

HDS-029 is unique due to its potent inhibition of multiple ErbB receptors and its specific binding characteristics, making it a valuable tool in both research and potential therapeutic applications .

Biological Activity

HDS 029 is a compound recognized for its potent biological activity, particularly as an inhibitor of the ErbB receptor family. This article explores its biological mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

This compound, with the CAS number 881001-19-0, has demonstrated significant inhibitory effects on the ErbB receptor family, which includes key receptors such as ErbB1 (EGFR), ErbB2, and ErbB4. The compound exhibits low IC50 values, indicating high potency:

| Receptor | IC50 Value (nM) |

|---|---|

| ErbB1 (EGFR) | 0.3 |

| ErbB4 | 0.5 |

| ErbB2 | 1.1 |

These values suggest that this compound could be a valuable candidate for targeting cancers that involve aberrant signaling through these receptors .

Biological Activity in Cancer Research

Recent studies have highlighted the role of this compound in cancer treatment. Its ability to inhibit the proliferation of cancer cells has been documented in various in vitro and in vivo models. For example, research indicates that this compound effectively reduces tumor growth in xenograft models by interfering with the signaling pathways activated by the ErbB receptors. This action not only slows down tumor progression but also enhances the sensitivity of cancer cells to other therapeutic agents.

Case Studies

- Breast Cancer : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. The compound was shown to downregulate key survival pathways mediated by ErbB receptors .

- Lung Cancer : Another study focused on non-small cell lung cancer (NSCLC) demonstrated that this compound inhibited cell migration and invasion, suggesting its potential role in preventing metastasis .

Safety and Toxicity

While this compound shows promise as an anti-cancer agent, safety profiles are crucial for clinical applications. Current research indicates that this compound has a favorable safety profile compared to other compounds in its class. However, ongoing studies are necessary to fully understand its long-term effects and any potential hepatotoxicity associated with its use.

Regulatory Considerations

The increasing use of herbal and dietary supplements (HDS) has raised concerns regarding their safety and efficacy. Regulatory bodies are focusing on ensuring that such compounds are properly evaluated for toxicity and efficacy before they can be marketed . The potential for liver injury associated with certain herbal supplements emphasizes the importance of rigorous testing protocols.

Properties

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPSDPPZXRJQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468712 | |

| Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881001-19-0 | |

| Record name | HDS-029 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881001190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HDS-029 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN0X0Q76F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.